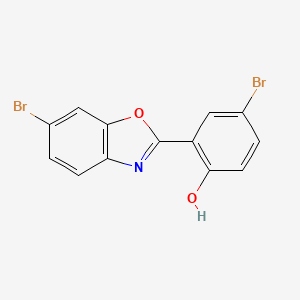![molecular formula C13H12N4O B14192802 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile CAS No. 920512-04-5](/img/structure/B14192802.png)
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile is a complex organic compound that features both aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-hydroxybenzaldehyde with 3-aminopyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s aromatic and heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-Aminopyridine-3-carbonitrile: Another precursor used in the synthesis.
6-Amino-4-hydroxyquinoline: A structurally similar compound with different functional groups.
Uniqueness
6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial fields.
Eigenschaften
CAS-Nummer |
920512-04-5 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4O/c14-6-10-2-4-13(17-8-10)16-7-9-1-3-11(15)12(18)5-9/h1-5,8,18H,7,15H2,(H,16,17) |
InChI-Schlüssel |
FPGNBHDFGNCEDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=NC=C(C=C2)C#N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







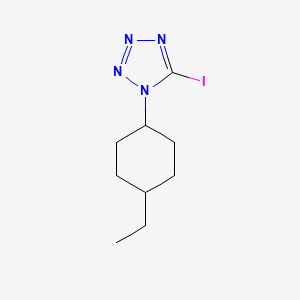
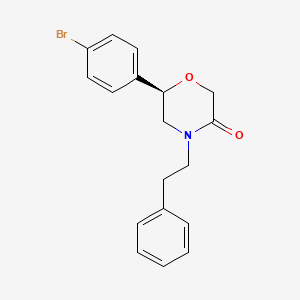
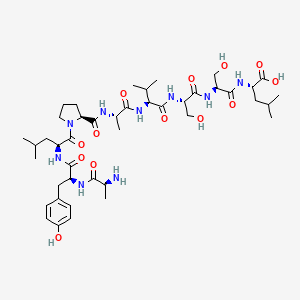
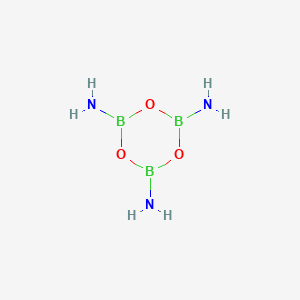
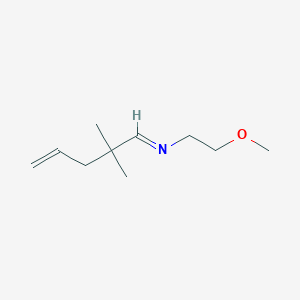

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
